molecular formula C12H15ClO2 B2549983 (S)-Ethyl 3-(2-chlorophenyl)butanoate CAS No. 130378-42-6

(S)-Ethyl 3-(2-chlorophenyl)butanoate

Cat. No.: B2549983
CAS No.: 130378-42-6
M. Wt: 226.7
InChI Key: YPZBVBOLBZNVQX-VIFPVBQESA-N
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Description

(S)-Ethyl 3-(2-chlorophenyl)butanoate is an organic compound with the molecular formula C12H15ClO2. It is a chiral ester, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is often used in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Ethyl 3-(2-chlorophenyl)butanoate typically involves the esterification of (S)-3-(2-chlorophenyl)butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the purification of the product through distillation or recrystallization to achieve the desired purity levels.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 3-(2-chlorophenyl)butanoic acid.

    Reduction: Formation of 3-(2-chlorophenyl)butanol.

    Substitution: Formation of 3-(2-hydroxyphenyl)butanoate or 3-(2-aminophenyl)butanoate.

Scientific Research Applications

(S)-Ethyl 3-(2-chlorophenyl)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of (S)-Ethyl 3-(2-chlorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester group can undergo hydrolysis to release the active (S)-3-(2-chlorophenyl)butanoic acid, which can then interact with biological targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

    ®-Ethyl 3-(2-chlorophenyl)butanoate: The enantiomer of (S)-Ethyl 3-(2-chlorophenyl)butanoate, with similar chemical properties but different biological activity.

    Ethyl 3-(2-bromophenyl)butanoate: A similar compound with a bromine atom instead of chlorine, which may exhibit different reactivity and biological effects.

    Ethyl 3-(2-fluorophenyl)butanoate: Another analog with a fluorine atom, potentially offering different pharmacokinetic properties.

Uniqueness: this compound is unique due to its specific chiral configuration, which can result in distinct interactions with biological systems compared to its enantiomer or other halogen-substituted analogs. This uniqueness makes it valuable in the development of chiral drugs and other specialized applications.

Properties

IUPAC Name

ethyl (3S)-3-(2-chlorophenyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-3-15-12(14)8-9(2)10-6-4-5-7-11(10)13/h4-7,9H,3,8H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZBVBOLBZNVQX-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](C)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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